
6-Hidroxi-1-metil-2,3-dihidroindol-5-carbaldehído
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-Hydroxy-1-methyl-2,3-dihydroindole-5-carbaldehyde” is a derivative of the indole family . Indole derivatives are essential and efficient chemical precursors for generating biologically active structures . They are ideal precursors for the synthesis of active molecules .
Synthesis Analysis
Indole derivatives are usually obtained by direct reduction of the corresponding indoles containing acceptor groups in the indole ring for its activation . A synthetic strategy has been proposed to obtain new 2,3-dihydroindole derivatives from the corresponding polyfunctional 2-oxindoles . Three methods were proposed for reduction of functional groups in the 2-oxindole and 2-chloroindole molecules using various boron hydrides .Chemical Reactions Analysis
Indole derivatives play a significant role in multicomponent reactions (MCRs), which offer access to complex molecules . MCRs are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .Aplicaciones Científicas De Investigación
Síntesis de Productos Naturales y Alcaloides
Los indoles sirven como unidades prevalentes en varios productos naturales y alcaloides. Los investigadores han explorado nuevos métodos sintéticos para construir indoles debido a su relevancia biológica . El compuesto probablemente contribuye a la síntesis de alcaloides que contienen un anillo de indol. Investigar su papel en la biosíntesis de productos naturales podría revelar información valiosa.
Actividad Biológica y Desarrollo de Fármacos
Los derivados del indol exhiben diversas propiedades biológicas. Los investigadores han investigado su potencial como compuestos biológicamente activos para tratar células cancerosas, infecciones microbianas y diversos trastornos en el cuerpo humano. La estructura única del compuesto puede contribuir a sus efectos farmacológicos . Estudios adicionales podrían explorar sus interacciones con los objetivos celulares y las posibles aplicaciones terapéuticas.
Análogo de la Hormona Vegetal
El ácido indolacético (AIA) es una hormona vegetal producida a partir de la degradación del triptófano en plantas superiores. Desempeña un papel crucial en el crecimiento, el desarrollo y las respuestas a las señales ambientales de las plantas. Investigar la similitud del compuesto con el AIA podría revelar su potencial como regulador o imitador del crecimiento de las plantas .
Reacciones Multicomponente y Síntesis Heterocíclica
Los investigadores han utilizado indola-3-aldehídos en reacciones multicomponente para sintetizar diversos compuestos heterocíclicos. Por ejemplo, el compuesto ha participado en la preparación de 2-amino-5-ciano-4-[(2-aril)-1H-indol-3-il]-6-hidroxi pirimidinas con actividades antimicrobianas . Comprender su reactividad en reacciones multicomponente puede guiar futuras aplicaciones sintéticas.
Catálisis y Química Verde
Los indoles también han encontrado aplicaciones en la catálisis y las metodologías sintéticas verdes. Los investigadores han desarrollado catalizadores basados en indol para diversas transformaciones, incluidas reacciones asimétricas. Investigar si este compuesto puede servir como catalizador o participar en procesos químicos verdes sería intrigante .
Direcciones Futuras
Indole derivatives have attracted increasing attention in recent years due to their various biologically vital properties . The investigation of novel methods of synthesis have attracted the attention of the chemical community . The field awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .
Mecanismo De Acción
Target of Action
6-Hydroxy-1-methyl-2,3-dihydroindole-5-carbaldehyde, also known as 6-Hydroxy-1-methylindoline-5-carbaldehyde, is a derivative of the indole family . Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology . They bind with high affinity to multiple receptors, making them useful in developing new biologically active compounds .
Mode of Action
Indole derivatives are known to interact with their targets, causing various changes that contribute to their biological activities . These interactions can lead to the treatment of various disorders in the human body, including cancer cells and microbes .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways.
Result of Action
Indole derivatives are known to exhibit various biologically vital properties . For instance, some indole derivatives have shown inhibitory activity against influenza A .
Action Environment
It is known that the biological activity of indole derivatives can be influenced by various factors, including the conditions under which they are synthesized .
Propiedades
IUPAC Name |
6-hydroxy-1-methyl-2,3-dihydroindole-5-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-11-3-2-7-4-8(6-12)10(13)5-9(7)11/h4-6,13H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGBTYLPOFPHBHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C21)O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1515517-77-7 |
Source


|
| Record name | 6-hydroxy-1-methyl-2,3-dihydro-1H-indole-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
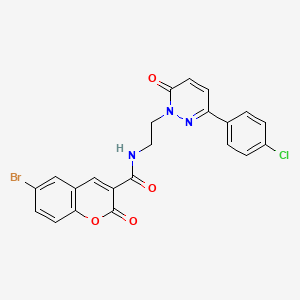

![N-(3-chlorophenyl)-2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)acetamide](/img/structure/B2432377.png)
![2-chloro-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-6-fluorobenzamide](/img/structure/B2432378.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2432379.png)
![N-[3-(3-Phenylpyrazolo[1,5-a]pyrimidin-7-yl)phenyl]prop-2-enamide](/img/structure/B2432380.png)
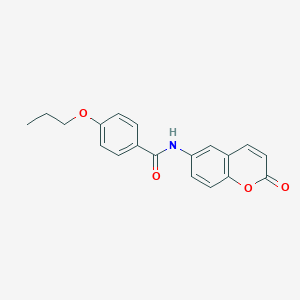
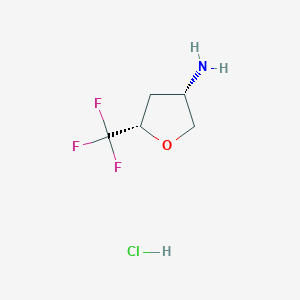
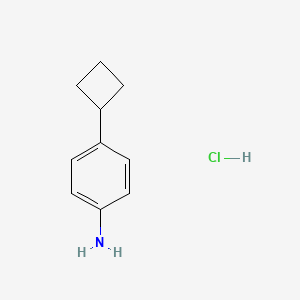

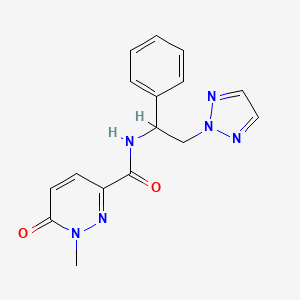
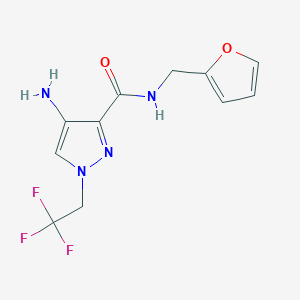
![1-((4-chlorophenyl)sulfonyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)piperidine-4-carboxamide](/img/structure/B2432394.png)

